molecular formula C7H11ClN2O2S B2839431 Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride CAS No. 2287262-53-5

Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride

Cat. No.: B2839431
CAS No.: 2287262-53-5
M. Wt: 222.69
InChI Key: MZVNAELKYXLAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride typically involves the reaction of ethyl bromoacetate with thiosemicarbazide to form ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the thiazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of diverse thiazole derivatives with potential biological activities .

Properties

IUPAC Name

ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-7(10)6(8)5-3-4-9-12-5;/h3-4,6H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVNAELKYXLAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=NS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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